(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC13427165
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO3 |
|---|---|
| Molecular Weight | 313.7 g/mol |
| IUPAC Name | (3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15(20)9-13-12-6-3-7-14(18)16(12)19-17(13)21/h2-9H,1H3,(H,19,21)/b13-9- |
| Standard InChI Key | UOXMJVYAJRRPGC-LCYFTJDESA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O |
| SMILES | COC1=CC=CC(=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O |
Introduction
The compound "(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one" is a derivative of the indole family, characterized by its fused aromatic ring system and functional substitutions. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This molecule features:
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A chloro substitution at position 7 of the indole ring.
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A methoxyphenyl group linked via an oxoethylidene moiety at position 3.
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A conjugated system that may contribute to its electronic and biological properties.
Chemical Features:
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Indole Core: The 1,3-dihydroindol-2-one structure is a key pharmacophore in many bioactive compounds.
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Chlorine Substitution: The electron-withdrawing chloro group may influence the compound's reactivity and interaction with biological targets.
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Methoxyphenyl Group: This aromatic substitution often enhances lipophilicity and may improve membrane permeability.
Synthesis
The synthesis of such compounds typically involves:
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Condensation Reactions: Formation of the oxoethylidene linkage through aldol condensation or similar methods.
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Substitution Chemistry: Introduction of the chloro group via electrophilic substitution on the indole ring.
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Functionalization: Addition of the methoxyphenyl group through coupling reactions.
Biological Activity
While specific data for this compound is unavailable, structurally related indole derivatives are known to exhibit:
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Anticancer Activity: Targeting cell cycle regulation or inducing apoptosis.
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Antimicrobial Effects: Inhibiting bacterial or fungal growth.
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Anti-inflammatory Properties: Modulating inflammatory pathways.
Hypothetical Applications:
Given its structural features, this compound could potentially act as:
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A kinase inhibitor due to its planar structure and potential for hydrogen bonding.
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An antimicrobial agent targeting bacterial enzymes or membranes.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy: For proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups like carbonyls and aromatic systems.
Table 2: Typical Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR (1H) | Peaks for aromatic protons |
| IR | Bands for C=O (~1700 cm⁻¹) |
| MS | M+ peak at ~301 m/z |
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